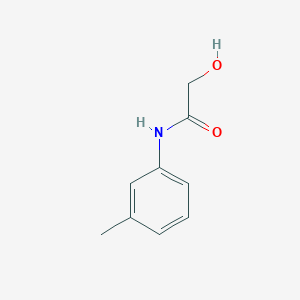

2-hydroxy-N-(3-methylphenyl)acetamide

Vue d'ensemble

Description

“2-hydroxy-N-(3-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . The IUPAC name for this compound is 2-hydroxy-N-(2-methylphenyl)acetamide .

Synthesis Analysis

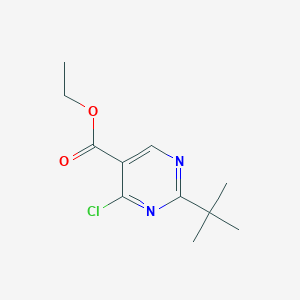

The synthesis of a similar compound, 2-hydroxy-N-methyl-N-phenyl-acetamide, was achieved using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through the acetylation, esterification, and ester interchange steps . The same method might be applicable to the synthesis of 2-hydroxy-N-(3-methylphenyl)acetamide, with the substitution of 3-methylaniline for N-methylaniline.Molecular Structure Analysis

The molecular structure of “2-hydroxy-N-(3-methylphenyl)acetamide” can be represented by the InChI code: 1S/C9H11NO2/c1-7-4-2-3-5-8(7)10-9(12)6-11/h2-5,11H,6H2,1H3,(H,10,12) . This indicates that the molecule consists of a central carbon atom bonded to an amide group (NH2), a hydroxyl group (OH), and a 3-methylphenyl group .Applications De Recherche Scientifique

Pharmaceutical Development

2-hydroxy-N-(3-methylphenyl)acetamide has shown potential in pharmaceutical research, particularly as an intermediate in the synthesis of various therapeutic agents. Its structural properties allow it to be a precursor in the development of drugs targeting specific receptors or enzymes, potentially leading to new treatments for diseases such as cancer, inflammation, and bacterial infections .

Antimicrobial Agents

Research indicates that derivatives of 2-hydroxy-N-(3-methylphenyl)acetamide can exhibit significant antimicrobial properties. These compounds can be synthesized and tested against a range of bacterial and fungal strains, offering potential as new antimicrobial agents in the fight against resistant pathogens .

Herbicide Formulation

The compound is also explored in agricultural chemistry, particularly in the formulation of herbicides. Its ability to interfere with specific plant enzymes makes it a candidate for developing new herbicidal agents that can target weeds without affecting crops .

Analytical Chemistry

In analytical chemistry, 2-hydroxy-N-(3-methylphenyl)acetamide can be used as a reagent or standard in various chromatographic and spectroscopic techniques. Its well-defined chemical properties make it useful for calibrating instruments and validating analytical methods .

Material Science

The compound’s unique chemical structure allows it to be used in the synthesis of novel materials. For instance, it can be incorporated into polymers or used as a building block for creating materials with specific mechanical or thermal properties, which are valuable in various industrial applications .

Biochemical Research

In biochemical research, 2-hydroxy-N-(3-methylphenyl)acetamide can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a useful tool for probing the mechanisms of enzyme action and inhibition .

Environmental Chemistry

The compound is also investigated for its potential applications in environmental chemistry. It can be used in the development of sensors for detecting pollutants or as a part of remediation strategies to break down harmful substances in the environment .

Cosmetic Industry

Lastly, 2-hydroxy-N-(3-methylphenyl)acetamide finds applications in the cosmetic industry. Its properties can be leveraged to develop new skincare products, particularly those aimed at treating acne or other skin conditions due to its potential antimicrobial and anti-inflammatory effects .

Safety and Hazards

While specific safety data for “2-hydroxy-N-(3-methylphenyl)acetamide” is not available, compounds of similar structure have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid ingestion and inhalation .

Mécanisme D'action

Mode of Action

It is suggested that it may involve interactions with various proteins or enzymes, leading to changes in cellular processes . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-hydroxy-N-(3-methylphenyl)acetamide . These factors can include pH, temperature, presence of other molecules, and more.

Propriétés

IUPAC Name |

2-hydroxy-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)10-9(12)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJFFJNZZVFBFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-(3-methylphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071602.png)

![6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071616.png)

![5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071624.png)

![1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071629.png)

![1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071635.png)

![4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine](/img/structure/B3071642.png)

![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)

![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)